molecular formula C23H34N2O3 B030425 Finasteride Carboxaldehyde CAS No. 154387-61-8

Finasteride Carboxaldehyde

Cat. No.: B030425
CAS No.: 154387-61-8
M. Wt: 386.5 g/mol
InChI Key: GWKLHNVFRBYLTN-WSBQPABSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Finasteride Carboxaldehyde primarily targets the Type II 5-alpha reductase , an intracellular enzyme that converts the androgen testosterone into 5α-dihydrotestosterone (DHT) . This enzyme is primarily located in the prostatic stromal cell .

Mode of Action

This compound acts as a competitive and specific inhibitor of Type II 5α-reductase . By inhibiting this enzyme, it effectively reduces the levels of DHT in the body . DHT is considered to be the primary androgen involved in benign prostate hyperplasia and androgenic alopecia .

Biochemical Pathways

The inhibition of Type II 5α-reductase by this compound affects the androgen-dependent pathways . It blocks the effects of the primary androgen involved in benign prostate hyperplasia and androgenic alopecia, thus reducing the risk for secondary complications while providing symptom control .

Pharmacokinetics

This compound is expected to have similar ADME properties as Finasteride, given their structural similarity. Finasteride is well absorbed after oral administration . It undergoes extensive hepatic metabolism to essentially inactive metabolites, which are eliminated through the bile and urine . The terminal elimination half-life is 5–6 hours .

Result of Action

The molecular and cellular effects of this compound’s action are primarily the reduction of DHT levels. This leads to a decrease in the size of the prostate gland and improvement in urinary symptoms in men with benign prostatic hyperplasia . In the context of male pattern hair loss, the reduction of DHT levels slows down or stops hair loss, and in many cases, allows hair follicles to recover and start producing healthier, thicker hairs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota is involved in the bioconversion of indoles from tryptophan , which could potentially interact with the drug’s mechanism of action

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Finasteride Carboxaldehyde involves the metabolic conversion of Finasteride in the human body. This conversion is facilitated by enzymes in the liver and other tissues .

Industrial Production Methods: Industrial production methods for this compound are not commonly reported, as it is primarily a metabolite rather than a directly synthesized compound. the production of Finasteride, its precursor, involves complex organic synthesis techniques, including the use of various reagents and catalysts to achieve the desired chemical structure .

Chemical Reactions Analysis

Types of Reactions: Finasteride Carboxaldehyde can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Uniqueness: Finasteride Carboxaldehyde is unique due to its specific role as a metabolite of Finasteride. Unlike other similar compounds, it provides insights into the metabolic fate of Finasteride in the human body, which is crucial for understanding its pharmacokinetics and pharmacodynamics .

Properties

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-N-(2-methyl-1-oxopropan-2-yl)-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O3/c1-21(2,13-26)25-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)24-18)16(14)9-11-22(15,17)3/h10,12-18H,5-9,11H2,1-4H3,(H,24,27)(H,25,28)/t14-,15-,16-,17+,18+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKLHNVFRBYLTN-WSBQPABSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C=O)CCC4C3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C=O)CC[C@@H]4[C@@]3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570310
Record name (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-N-(2-methyl-1-oxopropan-2-yl)-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154387-61-8
Record name (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-N-(2-methyl-1-oxopropan-2-yl)-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.